tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a complex organic compound characterized by its unique molecular structure and properties. With a molecular formula of C25H41ClN4O2Si and a molecular weight of 493.16 g/mol, it features a tert-butyl group, a piperazine moiety, and a chlorinated pyrrolo[2,3-b]pyridine structure. The presence of triisopropylsilyl enhances its stability and solubility in various organic solvents, making it suitable for research applications in medicinal chemistry and drug development .
The synthesis of tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate typically involves multi-step synthetic routes:
This compound has potential applications in various fields:
Studies investigating the interactions of tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate with biological targets are essential for understanding its pharmacological profile. Potential interactions include:
Such studies are crucial for determining the therapeutic viability of this compound in clinical settings.
Several compounds share structural similarities with tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate. A comparison highlights its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Fluorophenyl)-piperazine | Piperazine ring; Fluorine substitution | Antidepressant |
5-Chloro-N,N-diethylpyrimidin-2-amine | Chlorinated pyrimidine | Antiviral |
N-(tert-butoxycarbonyl)-piperazine | Piperazine ring; Tert-butoxycarbonyl protection | Drug development intermediate |
This compound's unique combination of a chlorinated pyrrolo structure and triisopropylsilyl group differentiates it from others by potentially enhancing solubility and stability while providing diverse functionalization opportunities for medicinal applications .